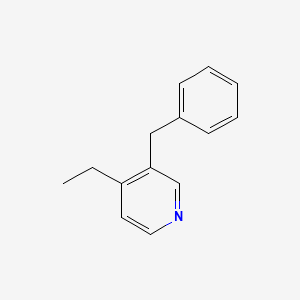
3-Benzyl-4-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4-ethylpyridine: is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of benzyl and ethyl groups at the 3 and 4 positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-4-ethylpyridine can be achieved through several methods. One common approach involves the alkylation of 3-benzylpyridine with ethyl halides under basic conditions. For example, reacting 3-benzylpyridine with ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products. The reaction is often carried out in a controlled environment to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Benzyl-4-ethylpyridine can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic and ethyl positions. Reagents such as sodium methoxide or potassium cyanide can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Benzyl-4-ethylpyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool in biochemical assays and drug discovery.
Medicine: The compound is investigated for its potential therapeutic properties. Its structural similarity to other bioactive pyridines suggests it may have applications in the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-ethylpyridine involves its interaction with specific molecular targets. The benzyl and ethyl groups enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
3-Benzylpyridine: Lacks the ethyl group at the 4 position, resulting in different chemical properties and reactivity.
4-Ethylpyridine: Lacks the benzyl group at the 3 position, affecting its binding affinity and biological activity.
3,4-Dimethylpyridine: Contains two methyl groups instead of benzyl and ethyl groups, leading to distinct chemical behavior.
Uniqueness: 3-Benzyl-4-ethylpyridine’s unique combination of benzyl and ethyl groups at specific positions on the pyridine ring imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
Properties
CAS No. |
919508-19-3 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-benzyl-4-ethylpyridine |
InChI |
InChI=1S/C14H15N/c1-2-13-8-9-15-11-14(13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3 |
InChI Key |
LQUAWPWNZONFAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



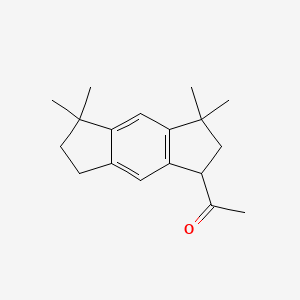

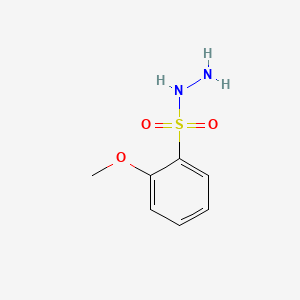
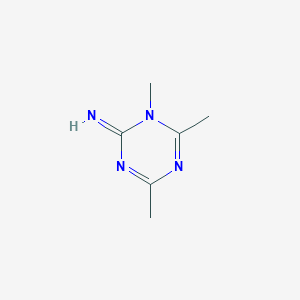
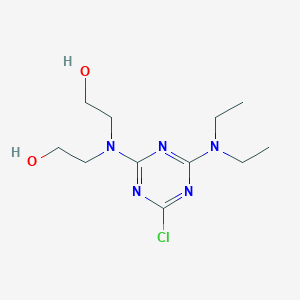
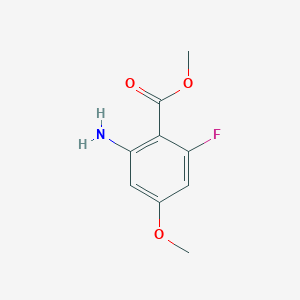
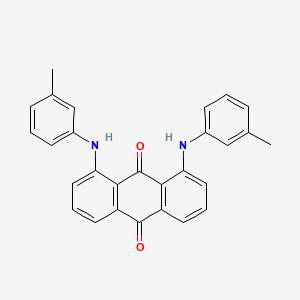


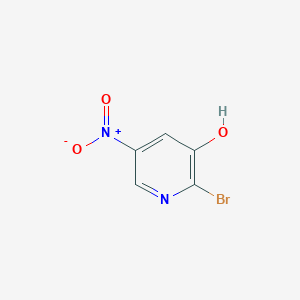


![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide](/img/structure/B13129759.png)
